- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,

Cas no 92586-35-1 (AZT triphosphate)

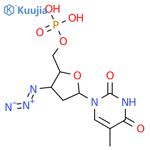

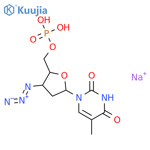

AZT triphosphate structure

Nome do Produto:AZT triphosphate

AZT triphosphate Propriedades químicas e físicas

Nomes e Identificadores

-

- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE

- 3'-Azido-3'-deoxythymidine-5'-triphosphate

- AZT triphosphate

- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)

- 3′-Azido-3′-deoxythymidine 5′-triphosphate

- 3′-Azido-3′-deoxythymidine triphosphate

- 3′-Azidothymidine triphosphate

- Azidothymidine triphosphate

- AZTTP

- Zidovudine 5′-triphosphate

- Zidovudine triphosphate

- 6RGF96R053

- Threo-azt-TP

- SCHEMBL19808965

- 3'-azido-3'-deoxythymidine triphosphate

- Combivir

- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-

- DA-50915

- BDBM50370476

- ZDV-TP

- N3dTTP

- 3'-N3-dTTP

- 3'-Deoxy-3'-azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- AZT-triphospate

- CHEMBL193952

- Zidovudine-triphosphate (AZT-TP)

- 3'-Azido-dTTP

- Dttp(3'N3)

- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate

- 92586-35-1

- HY-116364

- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate

- Azidothymidine-5'-triphosphate

- DTXSID80239053

- 106060-92-8

- NSC742231

- Azt-TP

- CS-0065212

- AZddTTP

- UNII-6RGF96R053

- DTXCID00161544

- 3'-Azidothymidine triphosphate

- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate

- Q27265380

- Erythro-azt-TP

- GLWHPRRGGYLLRV-XLPZGREQSA-N

- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate

- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate

- Zidovudine 5'-triphosphate

- Zidovudine-5'-triphosphate

-

- Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

- Chave InChI: GLWHPRRGGYLLRV-XLPZGREQSA-N

- SMILES: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1

Propriedades Computadas

- Massa Exacta: 506.996

- Massa monoisotópica: 506.996

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 5

- Contagem de aceitadores de ligações de hidrogénio: 15

- Contagem de Átomos Pesados: 31

- Contagem de Ligações Rotativas: 9

- Complexidade: 973

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 3

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: _3.2

- Superfície polar topológica: 233A^2

Propriedades Experimentais

- Ponto de ebulição: °Cat760mmHg

- Ponto de Flash: °C

- PSA: 303.09000

- LogP: -0.39254

AZT triphosphate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0065212-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

$550.0 | 2022-04-26 | ||

| MedChemExpress | HY-116364-1mg |

AZT triphosphate |

92586-35-1 | 1mg |

¥6500 | 2022-08-31 |

AZT triphosphate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

1.2 Reagents: Methanol

1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide

Referência

Método de produção 2

Condições de reacção

Referência

- Therapeutic nucleosides, European Patent Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium phosphate

Referência

- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336

Método de produção 4

Condições de reacção

Referência

- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61

Método de produção 5

Condições de reacção

1.1 Solvents: Dimethylformamide ; 3 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C

1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C

Referência

- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461

Método de produção 6

Condições de reacção

Referência

- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54

Método de produção 7

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide

Referência

- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

Referência

- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41

Método de produção 9

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide

Referência

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

Método de produção 10

Condições de reacção

1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

Referência

- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C

Referência

- Treatment of human viral infections, United States, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C

1.3 Reagents: Tributylamine ; 2 min

1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C

Referência

- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777

Método de produção 13

Condições de reacção

Referência

- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270

Método de produção 14

Condições de reacção

Referência

- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,

Método de produção 15

Condições de reacção

Referência

- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80

Método de produção 16

Condições de reacção

Referência

- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403

Método de produção 17

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide

Referência

- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72

Método de produção 18

Condições de reacção

1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt

1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt

1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt

1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt

Referência

- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592

Método de produção 19

Condições de reacção

1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C

Referência

- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245

AZT triphosphate Raw materials

- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-

- 5'-Thymidylic acid,3'-azido-3'-deoxy-

- Zidovudine

- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate

- 1,1',1''-phosphinylidynetris-1H-Imidazole

AZT triphosphate Preparation Products

AZT triphosphate Literatura Relacionada

-

Rishi Rajat Adhikary,Prachi More,Rinti Banerjee Nanoscale 2015 7 7520

-

David C. Pryde,Rob Webster,Scott L. Butler,Edward J. Murray,Kevin Whitby,Chris Pickford,Mike Westby,Michael J. Palmer,David J. Bull,Hannah Vuong,David C. Blakemore,Darren Stead,Christopher Ashcroft,Iain Gardner,Claire Bru,Wai-Yee Cheung,Ieuan O. Roberts,Jennifer Morton,Richard A. Bissell Med. Chem. Commun. 2013 4 709

-

Raquel Mello da Rosa,Bruna Candia Piccoli,Fernanda D'Avila da Silva,Luciano Dornelles,Jo?o B. T. Rocha,Mariana Souza Sonego,Karine Rech Begnini,Tiago Collares,Fabiana K. Seixas,Oscar E. D. Rodrigues Med. Chem. Commun. 2017 8 408

92586-35-1 (AZT triphosphate) Produtos relacionados

- 29706-85-2(5'-Thymidylic acid,3'-azido-3'-deoxy-)

- 1805263-76-6(Ethyl 2-chloro-5-(difluoromethyl)-3-fluoropyridine-6-acetate)

- 26130-02-9(Frentizole)

- 1219795-01-3(SODIUM OCTANOATE-8,8,8-D3)

- 899757-02-9(N-4-(phenylamino)phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

- 1807920-21-3(rac-methyl({[(2R,3S)-1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine, trans)

- 1203567-16-1(benzyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate)

- 891126-66-2(2-{6-(2-methoxyphenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)

- 2137690-25-4(ethyl 2-3-(aminomethyl)cyclobutylacetate)

- 2680624-27-3(2-(2,3-Dihydro-1-benzofuran-7-yl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid)

Fornecedores recomendados

PRIBOLAB PTE.LTD

Membro Ouro

CN Fornecedor

Reagente

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel